(piperidin-2-yl)(pyridin-4-yl)methanol
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Overview
Description
(Piperidin-2-yl)(pyridin-4-yl)methanol: is a compound that features a piperidine ring and a pyridine ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)(pyridin-4-yl)methanol typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of pyridinium ylides and aldehydes in the presence of ammonium acetate, which acts as both a base and a nitrogen source . The reaction is carried out in methanol, leading to the formation of the desired product with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ruthenium or nickel-based nanocatalysts can be employed to facilitate the hydrogenation and cyclization processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Piperidin-2-yl)(pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Substitution reactions can occur at the piperidine or pyridine rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts, water, and mild conditions are commonly used for oxidation reactions.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are typically employed for reduction reactions.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents are used for substitution reactions.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted piperidine or pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (Piperidin-2-yl)(pyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Protein Kinase Inhibition: Derivatives of this compound have been studied for their potential to inhibit protein kinases, which are crucial in various cellular processes.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of (piperidin-2-yl)(pyridin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby preventing its activity . This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar structure but contains an aminopyrimidine moiety instead of a piperidine ring.
4-Piperidinemethanol: This compound features a piperidine ring with a hydroxymethyl group but lacks the pyridine ring.
Uniqueness:
Structural Features: The combination of a piperidine ring and a pyridine ring connected through a methanol group makes (piperidin-2-yl)(pyridin-4-yl)methanol unique.
Biological Activity: Its potential to inhibit protein kinases and other biological targets distinguishes it from other similar compounds.
Properties
CAS No. |
1338969-86-0 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-4-yl)methanol |
InChI |
InChI=1S/C11H16N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10-11,13-14H,1-3,6H2 |
InChI Key |
YWKIESVJWAHDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=NC=C2)O |
Purity |
95 |
Origin of Product |
United States |
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